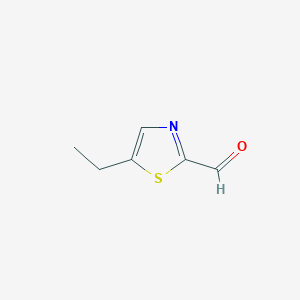

5-Ethylthiazole-2-carbaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-ethyl-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-2-5-3-7-6(4-8)9-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSFVSJVTOHBRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339989-68-3 | |

| Record name | 5-ethyl-1,3-thiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Ethylthiazole 2 Carbaldehyde and Its Analogues

Classical and Contemporary Approaches for Thiazole (B1198619) Ring Construction

The formation of the thiazole ring is a fundamental step in the synthesis of 5-Ethylthiazole-2-carbaldehyde. Both classical and modern methods are employed to achieve this, each with its own set of advantages and limitations.

Hantzsch Thiazole Synthesis and its Modern Variants

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of thiazole derivatives. researchgate.net The classical approach involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of a precursor to 5-ethylthiazole (B108513), 1-chloro-2-butanone would be a suitable α-haloketone, which upon reaction with a thioformamide (B92385) derivative, would yield the desired 5-ethylthiazole core.

Modern variants of the Hantzsch synthesis often focus on improving yields, reducing reaction times, and employing more environmentally benign conditions. Microwave-assisted organic synthesis, for instance, has been shown to significantly accelerate the Hantzsch reaction, often leading to higher yields in a fraction of the time required for conventional heating. nih.govresearchgate.net Furthermore, solvent-free "green" approaches, where the reactants are ground together, sometimes with a solid support, have also proven effective for the synthesis of thiazoles. organic-chemistry.org

| Variant | Key Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Classical Hantzsch Synthesis | α-Haloketone, Thioamide | Reflux in a suitable solvent (e.g., ethanol) | Well-established, versatile | researchgate.net |

| Microwave-Assisted Synthesis | α-Haloketone, Thiourea derivatives | Microwave irradiation, often in a polar solvent | Rapid reaction times, improved yields | nih.govresearchgate.net |

| Solvent-Free Grinding | α-Haloketone, Thiourea | Grinding at room temperature | Environmentally friendly, simple workup | organic-chemistry.org |

Cyclization Reactions for 2-Substituted Thiazoles

Beyond the Hantzsch synthesis, other cyclization strategies are employed for the construction of 2-substituted thiazoles. One notable method involves the reaction of 1-alkynyl(phenyl)-λ3-iodanes with thioamides or thioureas. nih.gov This approach offers an alternative route to the thiazole core, often under mild conditions.

Another strategy involves the cyclocondensation of α-oxothioamides with reagents like bromoacetaldehyde (B98955) diethyl acetal. This method allows for the direct introduction of a protected aldehyde precursor at the 2-position of the thiazole ring.

| Method | Key Reagents | Product Type | Reference |

|---|---|---|---|

| From Alkynyl-λ3-iodanes | 1-Alkynyl(phenyl)-λ3-iodane, Thioamide/Thiourea | 2-Substituted Thiazoles | nih.gov |

| From α-Oxothioamides | α-Oxothioamide, Bromoacetaldehyde diethyl acetal | 2-Acylthiazole precursors | - |

Targeted Formylation and Aldehyde Group Introduction Strategies

Once the 5-ethylthiazole core is synthesized, the next critical step is the introduction of the carbaldehyde group at the 2-position. Various formylation techniques are available for this purpose.

Direct Lithiation and Electrophilic Quenching Methods

Direct lithiation of the thiazole ring followed by quenching with an electrophilic formylating agent is a powerful strategy for the regioselective introduction of an aldehyde group. The C2-proton of the thiazole ring is the most acidic, facilitating its removal by a strong base like n-butyllithium (n-BuLi). The resulting 2-lithiothiazole can then be reacted with an electrophile such as N,N-dimethylformamide (DMF) to yield the desired 2-carbaldehyde. commonorganicchemistry.com This method is highly efficient for the formylation of various thiazole derivatives. For instance, 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) can be lithiated with LDA and subsequently reacted with DMF to produce 4-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde. researchgate.net

| Substrate | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| 5-Ethylthiazole | 1. n-BuLi, THF, -78 °C; 2. DMF | This compound | High regioselectivity for the C2 position | commonorganicchemistry.com |

| 2-Bromothiazole derivative | 1. LDA, THF, -70 °C; 2. DMF | Thiazole-2-carbaldehyde derivative | Applicable to functionalized thiazoles | researchgate.net |

Alternatively, the Vilsmeier-Haack reaction provides a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and DMF, to introduce a formyl group. ijpcbs.com While effective for many heterocyclic systems, the success of this reaction is dependent on the electron density of the thiazole ring.

Reductive and Oxidative Pathways to Thiazole Carbaldehydes from Carboxylate Esters

An alternative to direct formylation is the two-step approach involving the synthesis of a thiazole-2-carboxylate ester followed by its conversion to the aldehyde.

Reductive Pathways: The reduction of a 5-ethylthiazole-2-carboxylate ester to the corresponding aldehyde can be achieved using sterically hindered reducing agents that prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent for this transformation, typically carried out at low temperatures (-78 °C) to isolate the aldehyde. chemistrysteps.commasterorganicchemistry.comwikipedia.orgyoutube.com

Oxidative Pathways: Conversely, one can start with (5-ethylthiazol-2-yl)methanol and oxidize it to the aldehyde. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is a mild and efficient method for this conversion, avoiding the use of heavy metals. wikipedia.orgnrochemistry.comorganic-chemistry.orgyoutube.comalfa-chemistry.com This method is known for its high yields and tolerance of various functional groups.

| Pathway | Starting Material | Key Reagent(s) | Product | Advantages | Reference |

|---|---|---|---|---|---|

| Reductive | Ethyl 5-ethylthiazole-2-carboxylate | DIBAL-H | This compound | Controlled reduction to the aldehyde | chemistrysteps.commasterorganicchemistry.com |

| Oxidative | (5-Ethylthiazol-2-yl)methanol | DMSO, Oxalyl chloride, Triethylamine (Swern Oxidation) | This compound | Mild conditions, high yields | wikipedia.orgorganic-chemistry.org |

Green Chemistry Approaches in Thiazole Carbaldehyde Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. In the context of thiazole synthesis, this has led to the exploration of green catalysts and alternative energy sources.

The use of recyclable catalysts, such as chitosan-based hydrogels, has been shown to be effective in the synthesis of thiazole derivatives. mdpi.combohrium.com These biocatalysts can often be recovered and reused multiple times without a significant loss of activity. Additionally, the use of ionic liquids as both solvent and catalyst has gained attention as a greener alternative to traditional volatile organic solvents. benthamdirect.comresearchgate.nettandfonline.comresearchgate.net

Furthermore, the application of ultrasound and microwave irradiation has emerged as a key green chemistry tool. mdpi.comjmchemsci.comsemanticscholar.orgtandfonline.com These techniques can significantly reduce reaction times, increase yields, and in some cases, enable reactions to proceed under solvent-free conditions, thereby minimizing waste generation. nih.govresearchgate.net

| Approach | Key Features | Examples | Reference |

|---|---|---|---|

| Recyclable Catalysts | Chitosan-based hydrogels, reusable solid acids | Synthesis of various thiazole derivatives | mdpi.combohrium.com |

| Ionic Liquids | Dual role as solvent and catalyst, recyclable | Synthesis of thiazolidines and thiazolium salts | benthamdirect.comtandfonline.com |

| Ultrasound/Microwave Irradiation | Reduced reaction times, increased yields, solvent-free conditions | Hantzsch synthesis, synthesis of various thiazole derivatives | nih.govjmchemsci.comtandfonline.com |

Synthetic Routes to this compound Analogues for Structure-Activity Relationship Studies

The synthesis of analogues of this compound is crucial for establishing structure-activity relationships (SAR), which provide insights into the molecular features necessary for a desired biological activity. These studies typically involve systematic modifications of the parent molecule's structure. For this compound, synthetic efforts would focus on varying the substituent at the 5-position and modifying the 2-carbaldehyde group.

SAR studies on related thiazole structures have highlighted the importance of substituents on the thiazole ring for biological activity. For instance, in a series of antimicrobial thiazoles, the nature and position of acyl groups on the ring were found to be critical for antibacterial activity. nih.gov Similarly, studies on hydrazinylthiazole-5-carbaldehydes as potential anti-diabetic agents revealed that the electronic nature of substituents on an attached aryl ring significantly influenced their inhibitory potential against α-amylase. nih.gov

Synthetic routes to analogues of this compound would likely start from a common thiazole precursor. For example, analogues with different alkyl groups at the 5-position could be synthesized via the Hantzsch thiazole synthesis by employing different α-haloketones. The 2-carbaldehyde functionality can be introduced at a later stage or carried through the synthesis. The reactivity of the thiazole ring allows for electrophilic substitution, which typically occurs at the C5-position unless it is already substituted. pharmaguideline.com

The 2-carbaldehyde group itself is a versatile handle for creating analogues. It can be:

Oxidized to the corresponding carboxylic acid.

Reduced to a hydroxymethyl group.

Engaged in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Used in Wittig-type reactions to introduce carbon-carbon double bonds.

A study on 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives demonstrated a synthetic strategy where the key thiazole-5-carboxylic acid intermediate was synthesized and then coupled with various anilines to produce a library of compounds for anticancer screening. mdpi.com A similar modular approach could be envisioned for this compound, where a core 5-ethylthiazole intermediate is synthesized and then the 2-position is functionalized to introduce the carbaldehyde or its derivatives.

The table below outlines potential modifications for SAR studies and the general synthetic approaches.

| Analogue Type | General Synthetic Approach | Rationale for SAR |

| Variation of the C5-alkyl group (e.g., methyl, propyl) | Hantzsch synthesis using the corresponding α-haloketone (e.g., 1-halobutan-2-one for the 5-ethyl analogue). | To probe the effect of steric bulk and lipophilicity at the 5-position on biological activity. |

| Conversion of the C2-carbaldehyde to an oxime or hydrazone | Condensation of this compound with hydroxylamine (B1172632) or a substituted hydrazine. | To explore the impact of modifying the electronic and hydrogen-bonding properties of the C2-substituent. |

| Reduction of the C2-carbaldehyde to an alcohol | Reduction using a mild reducing agent like sodium borohydride. | To assess the importance of the carbonyl group's electrophilicity and planarity. |

| Oxidation of the C2-carbaldehyde to a carboxylic acid | Oxidation using standard oxidizing agents (e.g., potassium permanganate (B83412) or Jones reagent). | To introduce a potential hydrogen bond donor/acceptor and a negatively charged group at physiological pH. |

These synthetic strategies provide a framework for the systematic generation of this compound analogues, enabling a thorough investigation of the structure-activity relationships that govern their biological profiles.

Comprehensive Spectroscopic and Structural Elucidation of 5 Ethylthiazole 2 Carbaldehyde and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 5-Ethylthiazole-2-carbaldehyde and its derivatives by providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR spectroscopy provides precise information on the number, environment, and connectivity of protons within a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aldehyde proton, the thiazole (B1198619) ring proton, and the protons of the ethyl group.

The aldehyde proton (-CHO) typically resonates as a singlet in the downfield region, generally between δ 9.0 and 10.0 ppm. rsc.org The lone proton on the thiazole ring (H-4) would also appear as a singlet. The ethyl group at the C-5 position exhibits a characteristic quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling with each other.

Upon derivatization, such as the formation of a thiosemicarbazone, significant changes in the ¹H NMR spectrum are observed. nih.govnih.gov The aldehyde proton signal disappears and is replaced by a new singlet for the imine proton (HC=N) which typically appears in the δ 8.0–8.5 ppm range. ulima.edu.pedergipark.org.tr Additionally, new signals corresponding to the hydrazinic N-H protons appear, often as broad singlets in the downfield region (δ 11.0–13.0 ppm), confirming the condensation reaction. ulima.edu.penih.gov

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives Data is illustrative and based on analogous structures reported in the literature.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.0 - 10.0 | Singlet |

| Imine (-CH=N-) | 8.0 - 8.5 | Singlet |

| Thiazole Ring (H-4) | 7.5 - 8.5 | Singlet |

| Hydrazinic (-NH-N=) | 11.0 - 13.0 | Singlet |

| Hydrazide (-CS-NH-) | 8.0 - 10.5 | Singlet/Triplet |

| Methylene (-CH₂-) | 2.8 - 3.2 | Quartet |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In the spectrum of this compound, the aldehydic carbon (C=O) is expected to show a characteristic signal in the highly deshielded region of δ 180–190 ppm. rsc.org The carbons of the thiazole ring typically resonate between δ 115 and 170 ppm. The ethyl group carbons would appear in the upfield region, with the -CH₂ carbon around δ 20-30 ppm and the -CH₃ carbon at approximately δ 10-15 ppm.

Formation of derivatives, such as thiosemicarbazones, leads to predictable shifts in the ¹³C NMR spectrum. The aldehyde carbon signal is replaced by a new signal for the imine carbon (C=N) around δ 132-160 ppm. dergipark.org.trnih.gov A key indicator of thiosemicarbazone formation is the appearance of the thiocarbonyl (C=S) carbon resonance, which is typically found far downfield at δ 176–180 ppm. dergipark.org.tr

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives Data is illustrative and based on analogous structures reported in the literature.

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Aldehyde (C=O) | 180 - 190 |

| Thiocarbonyl (C=S) | 176 - 180 |

| Imine (C=N) | 132 - 160 |

| Thiazole Ring (C-2) | 165 - 175 |

| Thiazole Ring (C-4) | 140 - 150 |

| Thiazole Ring (C-5) | 120 - 130 |

| Methylene (-CH₂-) | 20 - 30 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz For this compound, the most prominent absorption band would be the strong C=O stretching vibration of the aldehyde group, typically observed in the range of 1680–1720 cm⁻¹. vscht.czresearchgate.net Other characteristic bands include C-H stretching vibrations for the alkyl and aromatic parts of the molecule.

The synthesis of derivatives is readily monitored by IR spectroscopy. dergipark.org.trresearchgate.net For instance, in the formation of a thiosemicarbazone, the characteristic C=O aldehyde band disappears completely. nih.gov Concurrently, new absorption bands appear that confirm the structure of the derivative: a C=N (imine) stretching band around 1620–1630 cm⁻¹, N-H stretching vibrations in the 3100–3400 cm⁻¹ region, and a C=S (thionyl) stretching band, which typically appears in the 790–1230 cm⁻¹ range. dergipark.org.trnih.gov

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound and Its Thiosemicarbazone Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1680 - 1720 |

| Imine (C=N) | Stretch | 1620 - 1630 |

| Hydrazide (N-H) | Stretch | 3100 - 3400 |

| Thionyl (C=S) | Stretch | 790 - 1230 |

| Aromatic C-H | Stretch | ~3050 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. dergipark.org.trresearchgate.net For this compound and its derivatives, techniques like Electrospray Ionization (ESI-MS) are commonly employed. ulima.edu.pe

In ESI-MS, the analysis typically reveals a prominent peak corresponding to the protonated molecule [M+H]⁺, which allows for the unambiguous confirmation of the molecular weight of the synthesized compound. dergipark.org.trorientjchem.org High-resolution mass spectrometry (HRMS) can further provide the exact molecular formula by measuring the mass with very high precision. ijbr.com.pk

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ions of thiazole derivatives can undergo cleavage at various points, such as the thiazole ring or the side chains. nih.gov Analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. researchgate.net The thiazole ring, being an aromatic heterocycle, and the carbaldehyde group form a conjugated system in this compound.

The UV-Vis spectrum of such compounds typically displays absorption bands corresponding to π→π* electronic transitions. dergipark.org.tr For derivatives like thiosemicarbazones, the extension of the conjugated system often results in a bathochromic (red) shift, meaning the absorption maximum (λmax) moves to a longer wavelength. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent polarity and the specific substituents on the molecule, providing further information about the electronic environment. walisongo.ac.idresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

Single-crystal X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. researchgate.netresearchgate.net

Table 4: Illustrative Crystallographic Data for a Thiazole Derivative Data is representative of typical values found for such compounds.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~6.0 |

| b (Å) | ~14.7 |

| c (Å) | ~12.4 |

| β (°) | ~96.7 |

| Volume (ų) | ~1084 |

Computational Chemistry and in Silico Investigations of 5 Ethylthiazole 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and geometries of molecules. researchgate.netnih.gov For thiazole (B1198619) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular structure and predict its electronic characteristics. researchgate.netresearchgate.net These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties, which are crucial for designing new therapeutic agents or functional materials. tandfonline.comnih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating capability. researchgate.net Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or electron-accepting nature. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and stability. acs.orgnih.gov A smaller energy gap suggests that the molecule is more easily polarizable and thus more chemically reactive, whereas a larger gap indicates higher stability. acs.orgnih.gov For thiazole-based hydrazones, FMO analysis has shown that substitutions on the aromatic rings can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic and optical properties. acs.org For instance, studies on thiazole derivatives have reported energy gaps in the range of 3.5 to 4.2 eV, indicating moderate stability and reactivity. researchgate.netnih.gov

| Compound Type | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Thiazole-based Hydrazone (TCAH8) | -5.839 | -2.244 | 3.595 | nih.gov |

| Thiazole-based Hydrazone (TCAH3) | -6.098 | -1.975 | 4.123 | nih.gov |

| Generic Thiazole Derivative | Not Specified | Not Specified | 3.42 | researchgate.net |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, offering insights into chemical bonding, charge transfer, and intramolecular interactions. dergi-fytronix.comjuniperpublishers.com By transforming complex molecular orbitals into localized, Lewis-like bonding structures, NBO helps to quantify the delocalization of electrons and the stability arising from these interactions. juniperpublishers.com In studies of thiazole azo dyes, NBO analysis has been used to explain how the arrangement of donor and acceptor groups facilitates intramolecular charge transfer, which is crucial for their nonlinear optical properties. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. dergi-fytronix.comsemanticscholar.org It is invaluable for predicting how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For a molecule like 5-Ethylthiazole-2-carbaldehyde, the MEP map would likely show a negative potential around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the carbaldehyde group, identifying these as potential sites for hydrogen bonding and electrophilic interaction.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), typically a protein. nih.govmdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of their interaction. nih.govnih.gov

The process involves preparing the 3D structures of both the ligand (e.g., this compound derivatives) and the protein target, whose structure is often obtained from the Protein Data Bank (PDB). nih.gov Docking algorithms then explore various binding poses of the ligand within the protein's active site and calculate a "docking score," which estimates the binding free energy. nih.gov Studies on various thiazole derivatives have demonstrated their potential to bind to a range of biological targets, including those involved in cancer, bacterial infections, and Alzheimer's disease. tandfonline.comnih.gov For example, thiazole conjugates have shown good docking scores against the Rho6 protein, a target in hepatic cancer, with binding energies indicating stable interactions. nih.gov

| Compound Class | Protein Target | Disease/Function | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Thiazole Conjugate (Compound 5a) | Rho6 Protein | Hepatic Cancer | -8.2 | nih.gov |

| Thiazole-Carboxamide Derivative (LMH6) | α-Amylase | Antioxidant/Antidiabetic | -7.9 | researchgate.netplos.org |

| Thiazole Schiff Base (Compound 2d) | DNA Gyrase Subunit B | Antibacterial | -8.6 | nih.gov |

| Thiazole Schiff Base (Compound 2n) | DNA Gyrase Subunit B | Antibacterial | -8.8 | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govsemanticscholar.org MD simulations are crucial for assessing the stability of a docked complex and understanding the conformational changes that may occur upon binding. nih.govresearchgate.net

In a typical MD simulation of a ligand-protein complex, the system is placed in a simulated physiological environment (e.g., a box of water molecules) and the trajectories of the atoms are calculated over a period of nanoseconds. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed. A stable RMSD value over time suggests that the ligand remains securely bound in the active site, while RMSF analysis reveals the flexibility of different parts of the protein and ligand. researchgate.net MD simulations of thiazole derivatives complexed with targets like DNA gyrase have confirmed the stability of the docked poses, reinforcing the predictions from docking studies. nih.govresearchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment

For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties, collectively known as ADMET. In silico ADMET prediction tools are used early in the drug discovery process to evaluate these properties computationally, saving time and resources. tandfonline.comnih.govtandfonline.com

| Property | Typical Predicted Value/Range for Thiazole Derivatives | Significance |

|---|---|---|

| Molecular Weight (g/mol) | < 500 | Adheres to Lipinski's Rule of Five for oral bioavailability. mdpi.com |

| LogP (Lipophilicity) | < 5 | Impacts absorption and distribution; within Lipinski's range. mdpi.com |

| Hydrogen Bond Donors | ≤ 5 | Affects membrane permeability; adheres to Lipinski's rule. mdpi.com |

| Hydrogen Bond Acceptors | ≤ 10 | Affects membrane permeability; adheres to Lipinski's rule. mdpi.com |

| Human Intestinal Absorption | High | Indicates good potential for oral absorption. atmiyauni.ac.in |

| Drug-Likeness Score | Positive values | Suggests the compound has favorable properties for a drug candidate. researchgate.net |

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are employed to elucidate the detailed mechanisms of chemical reactions. researchgate.netnih.gov These studies involve calculating the potential energy surface of a reaction, which maps the energy of the system as reactants are converted into products. A key goal is to locate the transition state—the highest energy point along the reaction pathway—which determines the reaction's activation energy and rate.

For a molecule like this compound, quantum chemical studies could investigate reactions involving the carbaldehyde group, such as nucleophilic addition or condensation reactions. nih.govresearchgate.net For instance, DFT calculations can be used to model the step-by-step process of a thiazole-2-carbaldehyde reacting with an amine to form an imine, a common reaction in the synthesis of bioactive molecules. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most favorable reaction pathway and gain a fundamental understanding of the molecule's chemical behavior. nih.gov

Chemical Reactivity and Derivatization Strategies for 5 Ethylthiazole 2 Carbaldehyde

Nucleophilic Addition Reactions of the Aldehyde Moiety

The aldehyde group in 5-Ethylthiazole-2-carbaldehyde is a key site for nucleophilic addition reactions, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Formation of Imines and Schiff Bases

The condensation of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This reaction is a fundamental transformation in organic synthesis, providing access to a diverse array of compounds with potential biological activities. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond.

While specific studies detailing the synthesis of a wide range of Schiff bases from this compound are not extensively documented in the provided search results, the general principles of imine formation are well-established. The reaction typically proceeds under mild conditions, often with acid or base catalysis, and can be performed with a variety of primary amines, including aliphatic and aromatic amines. The resulting thiazole-containing imines are valuable intermediates for the synthesis of other heterocyclic systems and have been explored for their potential applications in medicinal chemistry.

Alkylation and Reduction Transformations

The aldehyde functionality of this compound is susceptible to both alkylation and reduction. Alkylation reactions, typically involving organometallic reagents such as Grignard reagents or organolithium compounds, would lead to the formation of secondary alcohols. The nucleophilic carbon of the organometallic reagent adds to the electrophilic carbonyl carbon, and subsequent workup yields the corresponding alcohol.

Reduction of the aldehyde group can be achieved using various reducing agents to yield the corresponding primary alcohol, (5-ethylthiazol-2-yl)methanol. Common laboratory reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). pharmaguideline.comnih.gov Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and compatibility with a wider range of functional groups. pharmaguideline.com Lithium aluminum hydride is a more powerful reducing agent and will also readily reduce the aldehyde to the primary alcohol. pharmaguideline.comnih.gov

Condensation Reactions for Scaffold Diversification

Condensation reactions provide a powerful tool for extending the carbon framework of this compound and introducing new functionalities. These reactions typically involve the reaction of the aldehyde with a nucleophilic partner, often a carbanion derived from an active methylene (B1212753) compound.

The Knoevenagel condensation, for example, involves the reaction of an aldehyde with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst. researchgate.net This reaction would yield an α,β-unsaturated product, which can serve as a versatile intermediate for further synthetic transformations. researchgate.net

Another important condensation reaction is the Wittig reaction, which allows for the conversion of the aldehyde into an alkene. sci-hub.se This reaction involves the use of a phosphorus ylide (a Wittig reagent), which reacts with the aldehyde to form an oxaphosphetane intermediate that subsequently collapses to form the alkene and a phosphine oxide. sci-hub.se The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. sci-hub.se

Electrophilic Substitution on the Thiazole (B1198619) Ring

The thiazole ring in this compound can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing carbaldehyde group at the 2-position and the electron-donating ethyl group at the 5-position will influence the regioselectivity of the reaction. In general, electrophilic substitution on the thiazole ring is less facile than on more electron-rich aromatic systems like benzene. The electron density of the thiazole ring is highest at the C5 position, making it the most likely site for electrophilic attack. pharmaguideline.com However, since the 5-position is already substituted with an ethyl group, electrophilic substitution would likely occur at the C4-position, if at all. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. The specific conditions required for these reactions on this compound would need to be determined experimentally.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds and can be applied to thiazole derivatives. To utilize this compound in such reactions, it would typically first need to be functionalized with a suitable leaving group, such as a halogen (e.g., bromine or iodine), at a specific position on the thiazole ring.

For instance, a 5-bromo-2-formylthiazole derivative could participate in Suzuki-Miyaura coupling reactions with boronic acids to introduce new aryl or heteroaryl groups at the 5-position. nih.gov Similarly, Sonogashira coupling with terminal alkynes could be used to install alkynyl moieties. researchgate.net The Heck reaction, which couples aryl or vinyl halides with alkenes, could also be a viable strategy for further diversification. The specific catalyst systems and reaction conditions would need to be optimized for each specific transformation.

Strategic Functionalization at the 5-Ethyl Position

The ethyl group at the 5-position of the thiazole ring also presents opportunities for synthetic modification, although this is generally more challenging than reactions involving the aldehyde or the thiazole ring itself. Free-radical halogenation could potentially be used to introduce a halogen atom onto the ethyl group, which could then serve as a handle for subsequent nucleophilic substitution reactions. Oxidation of the ethyl group could lead to the corresponding acetyl group or, under more vigorous conditions, the carboxylic acid. However, controlling the selectivity of such reactions in the presence of the aldehyde and the thiazole ring could be challenging and would require careful selection of reagents and reaction conditions.

Biological and Pharmacological Research Applications of Thiazole 2 Carbaldehyde Derivatives

Antimicrobial Activity Studies

Derivatives of thiazole-2-carbaldehyde are a focal point of research for developing new antimicrobial agents due to the increasing challenge of drug-resistant pathogens. The versatile thiazole (B1198619) scaffold allows for the synthesis of numerous derivatives, including Schiff bases and thiosemicarbazones, which have shown a broad spectrum of antimicrobial activities.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Schiff base derivatives of thiazole aldehydes have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. These compounds, formed by the condensation of an aldehyde with a primary amine, possess an azomethine group (-CH=N-) which is often crucial for their biological activity. Studies have shown that these derivatives can effectively inhibit the growth of various bacterial strains. nih.govnih.gov

The antibacterial activity is influenced by the nature of the substituents on the aromatic rings of the Schiff base. For instance, some thiazolyl-triazole Schiff bases have shown good antibacterial activity against Listeria monocytogenes (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium), with some derivatives being twice as active as the standard drug ciprofloxacin. nih.gov The mechanism of action is thought to involve the disruption of the bacterial cell wall or interference with essential enzymatic processes. nih.gov

Thiosemicarbazones, another class of derivatives synthesized from thiazole-2-carbaldehydes, also exhibit significant antibacterial properties. nih.govekb.eg Their activity is often attributed to their ability to chelate metal ions essential for bacterial enzyme function. Research has demonstrated the activity of these compounds against strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). ekb.eg

Interactive Table: Antibacterial Activity of Thiazole-2-carbaldehyde Derivatives

| Derivative Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Schiff Base | Listeria monocytogenes | Good | nih.gov |

| Schiff Base | Pseudomonas aeruginosa | Good | nih.gov |

| Schiff Base | Escherichia coli | Moderate to Good | nih.gov |

| Schiff Base | Staphylococcus aureus | Moderate to Good | nih.gov |

| Thiosemicarbazone | Staphylococcus aureus | Moderate | ekb.eg |

Antifungal Properties and Mechanism of Action

In addition to their antibacterial effects, thiazole-2-carbaldehyde derivatives have been investigated for their antifungal properties. Schiff bases derived from thiazole aldehydes have shown promising activity against various fungal pathogens, including Candida albicans, a common cause of opportunistic infections in immunocompromised individuals. nih.gov Some thiazolyl-triazole Schiff bases have demonstrated anti-Candida activity that is twofold higher than the standard antifungal drug fluconazole. nih.gov

The mechanism of antifungal action is believed to be similar to their antibacterial mechanism, involving the disruption of the fungal cell membrane and inhibition of essential enzymes. The lipophilicity of these compounds, which can be modulated by different substituents, plays a crucial role in their ability to penetrate the fungal cell wall.

Thiosemicarbazone derivatives also exhibit antifungal activity. nih.gov Their ability to interfere with fungal growth is an active area of research, with studies exploring their efficacy against a range of fungal species.

Antiviral Potency and Inhibition Mechanisms

The antiviral potential of thiazole derivatives is an emerging area of research. While specific studies on 5-Ethylthiazole-2-carbaldehyde are limited, the broader class of thiazole-containing compounds has shown promise. nih.govnih.gov Research into ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates, which are derivatives of thiazole aldehydes, has included molecular docking studies to predict their potential as antiviral agents. nih.gov These computational studies help in understanding the potential interactions between the thiazole derivatives and viral proteins, providing a basis for the design of new antiviral drugs. The development of new antiviral agents is critical, and the thiazole scaffold represents a promising starting point for the synthesis of novel compounds with antiviral activity. nih.gov

Anticancer and Antineoplastic Investigations

Thiazole-containing compounds are well-represented among anticancer agents, and derivatives of thiazole-2-carbaldehydes are being actively investigated for their potential in cancer therapy. The ability to easily modify the thiazole structure allows for the creation of a diverse library of compounds for screening against various cancer cell lines.

Cytotoxic Effects on Various Cancer Cell Lines (e.g., HepG2)

Derivatives of thiazole-2-carbaldehyde have been evaluated for their cytotoxic effects against a range of human cancer cell lines. Studies on novel thiazole-5-carboxamide (B1230067) derivatives have demonstrated inhibitory activity against lung cancer (A-549), liver cancer (Bel7402), and colon cancer (HCT-8) cell lines. researchgate.netmdpi.com

Specifically, research on benzimidazole-5-(aryldiazenyl)thiazole derivatives has shown their potential as antitumor molecules against the human liver cancer cell line (HepG2). nih.govmdpi.com The cytotoxic effects of these compounds are often evaluated in terms of their IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Some thiazole derivatives have shown significant cytotoxic activity at micromolar concentrations. ekb.egekb.eg

Interactive Table: Cytotoxic Activity of Thiazole-2-carbaldehyde Derivatives

| Derivative Type | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Thiazole-5-carboxamide | A-549 (Lung) | Moderate to Good | researchgate.netmdpi.com |

| Thiazole-5-carboxamide | Bel7402 (Liver) | Low to Moderate | mdpi.com |

| Thiazole-5-carboxamide | HCT-8 (Colon) | Low to Moderate | mdpi.com |

| Benzimidazole-5-(aryldiazenyl)thiazole | HepG2 (Liver) | Noticeable | nih.govmdpi.com |

| Thiazole derivative | HCT116 (Colon) | Significant | ekb.eg |

Targeting Specific Oncogenic Pathways (e.g., EGFR Inhibition)

A key strategy in modern cancer drug discovery is the development of targeted therapies that inhibit specific molecules involved in cancer cell growth and proliferation. The Epidermal Growth Factor Receptor (EGFR) is a well-known target in cancer therapy, and its inhibition can block signaling pathways that lead to tumor growth.

Several studies have focused on designing and synthesizing thiazole-based derivatives as EGFR inhibitors. nih.govnih.govscienceopen.com For instance, new series of thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives have been synthesized and evaluated for their EGFR kinase inhibition activity. nih.gov Some of these compounds have shown potent dual inhibition of EGFR and another related receptor, HER2, with IC50 values in the nanomolar range. nih.gov Molecular modeling and docking studies are often employed to understand how these thiazole derivatives bind to the ATP-binding site of the EGFR kinase domain, providing insights for the design of more potent and selective inhibitors. scienceopen.com The development of dual inhibitors that can target multiple oncogenic pathways is a promising approach to overcoming drug resistance in cancer therapy. nih.gov

Following a comprehensive search for "this compound," it has been determined that there is no available scientific literature detailing its biological or pharmacological research applications as outlined in the requested article structure. The search results did not yield any studies on the in vitro or in vivo efficacy, anti-inflammatory, immunomodulatory, neuropharmacological, antidiabetic, antimalarial, antioxidant, or anti-HIV effects of this specific compound. Furthermore, no structure-activity relationship (SAR) studies or pharmacophore elucidation pertaining to "this compound" were found.

The provided search results discuss a wide range of other thiazole derivatives and their various biological activities. However, per the explicit instructions to focus solely on "this compound" and to not introduce any information that falls outside the explicit scope of the specified sections for this compound, it is not possible to generate the requested article. The available data does not pertain to the subject compound.

Therefore, the article cannot be written as the foundational research on "this compound" across the specified therapeutic areas is not present in the provided search results.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation

Identification of Key Pharmacophoric Elements for Optimized Potency

The biological activity of thiazole derivatives is intrinsically linked to their structural features, and research has identified several key pharmacophoric elements crucial for optimizing potency. Structure-activity relationship (SAR) studies have revealed that specific substitutions on the thiazole ring are essential for interaction with biological targets. nih.gov

For instance, in the context of carbonic anhydrase-III (CA-III) inhibition, essential requirements for activity include a free amino group at the 2-position, a carboxylic acid moiety at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold. nih.gov The orientation and nature of substituents can significantly influence binding affinity. Docking analyses of certain thiazole-containing retinoids have shown that the thiazole linker itself is well-positioned to form favorable hydrogen bonds with amino acid residues like Ser232 within the retinoic acid receptor α (RARα) binding pocket. nih.gov

Mechanistic Studies of Biological Activity

Understanding the mechanism of action is fundamental to the development of therapeutic agents. For thiazole-2-carbaldehyde derivatives, mechanistic studies have focused on their interactions with enzymes, receptors, and cellular pathways.

Enzyme Inhibition Kinetics and Target Identification

Thiazole derivatives have been identified as potent inhibitors of various enzymes, and their kinetic profiles have been characterized to understand their inhibitory mechanisms. These compounds have shown significant activity against metabolic enzymes such as carbonic anhydrases (CAs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.govresearchgate.net

For example, 2-amino thiazole derivatives have demonstrated potent inhibition of human carbonic anhydrase isoenzymes hCA I and hCA II. nih.govresearchgate.net One study found that 2-amino-4-(4-chlorophenyl)thiazole was a particularly effective inhibitor of hCA I, while 2-amino-4-(4-bromophenyl)thiazole (B182969) showed strong inhibition against hCA II, AChE, and BChE. nih.gov Kinetic studies have determined the inhibition constants (Ki) for these interactions, providing a quantitative measure of their potency. nih.gov While some thiazole rings alone may not be substrates for enzymes like aldehyde oxidase, their derivatives can act as inhibitors, often exhibiting mixed inhibition kinetics. nih.gov

Below is a table summarizing the inhibitory activities of selected thiazole derivatives against various enzymes.

| Compound | Target Enzyme | Inhibition Constant (Ki) or IC50 |

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | Ki: 0.008 ± 0.001 µM nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | Ki: 0.124 ± 0.017 µM nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | Ki: 0.129 ± 0.030 µM nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | Ki: 0.083 ± 0.041 µM nih.gov |

| Thiazole-based dithiocarbamate (B8719985) derivatives | hCA I | IC50: 2.661–22.712 μM researchgate.net |

| Thiazole-based dithiocarbamate derivatives | hCA II | IC50: 5.372–26.813 μM researchgate.net |

| Thiazole-based derivatives | Urease | IC50: 13.05 - 18.07 µM researchgate.net |

This table is based on data from cited research articles and is for informational purposes only.

Receptor Binding Profiling

The pharmacological effects of thiazole derivatives are also mediated through their binding to specific receptors. Molecular docking and binding assays have been instrumental in identifying these receptor interactions. A notable example is the interaction of thiazole derivatives with the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. nih.gov

A compound library screening identified N-(thiazol-2-yl)-benzamide analogs as the first class of selective ZAC antagonists. nih.gov Functional characterization revealed that these compounds act as negative allosteric modulators, targeting the transmembrane and/or intracellular domains of the receptor rather than competing with the agonist at the binding site. nih.gov The antagonist N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) was found to be an equipotent, selective inhibitor of both agonist-evoked and spontaneous ZAC activity, with a slow onset of channel block suggesting state-dependent inhibition. nih.gov

In another context, docking analyses have shown that thiazole-containing retinoids are well-suited to the ligand-binding domain of the retinoic acid receptor α (RARα). nih.gov These studies highlight specific interactions, such as hydrogen bonding between the thiazole ring and the Ser232 residue of RARα, which are crucial for binding affinity. nih.gov

Cellular and Molecular Interaction Analyses

At the cellular level, thiazole derivatives have been shown to influence fundamental processes such as cell proliferation, cell cycle progression, and cell death. Their anticancer activity, for instance, has been linked to their ability to induce DNA fragmentation and mitochondrial depolarization in tumor cells. nih.gov

The antiproliferative potency of these compounds has been evaluated against a range of human cancer cell lines. For example, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide exhibited high potency against human K563 leukemia cells, comparable to the established drug dasatinib. nih.gov However, its activity was lower against mammary (MCF-7) and colon (HT-29) carcinoma cells, indicating a degree of cell-line specificity. nih.gov Other studies have reported the cytotoxicity of novel thiazole derivatives against lung (A-549), liver (Bel7402, HepG2), and intestinal (HCT-8) cancer cell lines. nih.govmdpi.comresearchgate.net

Molecular docking studies have further elucidated the interactions of thiazole derivatives with intracellular protein targets. Thiazole−chalcone hybrids have been shown to interact with amino acid residues of enzymes critical for cell survival and proliferation, such as Isocitrate Lyase and Topoisomerase IIa ATPase, through hydrogen bonds and hydrophobic interactions. researchgate.netresearchgate.net These molecular interactions underpin the observed cellular effects and highlight the potential of these compounds as targeted therapeutic agents.

5 Ethylthiazole 2 Carbaldehyde As a Key Building Block in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The aldehyde functional group in 5-Ethylthiazole-2-carbaldehyde serves as a highly reactive handle for a variety of chemical transformations, making it an excellent precursor for the synthesis of more complex heterocyclic structures. The electron-rich nature of the thiazole (B1198619) ring influences the reactivity of the aldehyde, enabling its participation in numerous condensation and cyclization reactions.

For instance, the aldehyde can react with compounds containing active methylene (B1212753) groups in Knoevenagel-type condensations. It can also undergo reactions with amines to form Schiff bases, which can then be used as intermediates for the synthesis of other heterocyclic rings. A notable application is its reaction with thiosemicarbazide (B42300) to form a thiosemicarbazone. This intermediate is a cornerstone for synthesizing a variety of 2,4-disubstituted thiazoles by reacting it with different α-bromoketones. researchgate.net This straightforward, two-step process highlights the utility of this compound in generating molecular diversity.

Furthermore, related thiazole aldehydes are known to participate in the Baylis–Hillman reaction, which forms a carbon-carbon bond between the aldehyde and an activated alkene, leading to multifunctional products that can be further cyclized into novel heterocyclic frameworks. These reactions demonstrate the compound's role as a foundational element for building a diverse library of heterocyclic compounds. researchgate.net

Intermediate in Complex Molecular Framework Construction

Beyond the synthesis of simple heterocycles, this compound is a valuable intermediate in the assembly of intricate molecular architectures. Its aldehyde group allows for the stepwise addition of other molecular fragments, enabling a controlled and predictable construction of larger molecules.

One significant application is in the synthesis of thiazole-5-carboxamides. researchgate.net In a multi-step sequence, a related thiazole-5-carboxylate ester, which can be derived from the corresponding aldehyde, is hydrolyzed to a carboxylic acid. mdpi.com This acid is then activated, often by converting it to an acid chloride, and subsequently reacted with an appropriate amine to form the final amide product. mdpi.com This sequence showcases how the original aldehyde functionality can be transformed to facilitate the construction of more complex and functionally rich molecules. The resulting carboxamides are a class of compounds that have been extensively studied for their biological activities. researchgate.netresearchgate.net

The following table outlines a representative synthetic pathway from a thiazole aldehyde derivative to a complex carboxamide, illustrating its role as a key intermediate.

| Step | Reactants | Reagents/Conditions | Product | Role of Thiazole Moiety |

| 1 | Thiazole-5-carbaldehyde derivative | Oxidation (e.g., with KMnO4 or PCC) | Thiazole-5-carboxylic acid | Core scaffold |

| 2 | Thiazole-5-carboxylic acid | Thionyl chloride (SOCl2) or Oxalyl chloride | Thiazole-5-carbonyl chloride | Activated intermediate |

| 3 | Thiazole-5-carbonyl chloride | Aromatic or Aliphatic Amine, Base | Thiazole-5-carboxamide (B1230067) derivative | Key structural component of the final molecule |

Application in Pharmaceutical and Agrochemical Development

The thiazole ring is a privileged scaffold in medicinal and agricultural chemistry, appearing in numerous FDA-approved drugs and biologically active agents. globalresearchonline.net this compound serves as an essential starting material for the synthesis of novel derivatives with potential therapeutic or crop protection applications.

Pharmaceuticals: Derivatives synthesized from thiazole aldehydes have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. globalresearchonline.netmdpi.com For example, thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, such as A-549 (lung), Bel7402 (liver), and HCT-8 (colon). researchgate.net Some of these compounds have demonstrated significant cytotoxic activity. researchgate.netresearchgate.net Similarly, other thiazole derivatives have been investigated as potential antimicrobial agents, showing activity against pathogenic bacteria and fungi. researchgate.netanjs.edu.iq The ability to easily modify the structure by reacting the aldehyde group allows medicinal chemists to generate libraries of related compounds to optimize biological activity.

Agrochemicals: In the agrochemical sector, benzothiazole (B30560) derivatives, which share the core thiazole ring, are known to possess herbicidal, fungicidal, and insecticidal properties. The structural features of this compound make it a plausible precursor for new agrochemicals. By building upon this thiazole framework, researchers can design and synthesize novel compounds aimed at protecting crops from pests and diseases.

The table below summarizes the types of biological activities investigated for various thiazole derivatives originating from aldehyde precursors.

| Derivative Class | Biological Activity Investigated | Example Cancer Cell Lines | Example Pathogens |

| Thiazole-5-carboxamides | Anticancer, Antimicrobial | A-549, HCT-8, MCF-7 researchgate.netresearchgate.net | Staphylococcus aureus, Escherichia coli researchgate.net |

| Thiazole-based Thiosemicarbazones | Anticancer, Antifungal | HT-29 researchgate.net | Geotrichum candidum, Trichophyton rubrum anjs.edu.iq |

| Aryl-substituted Thiazoles | Cytotoxic, Antioxidant | A549, MCF-7, HT29 researchgate.net | Aspergillus niger mdpi.com |

Utility in Material Science for Functional Material Design

The application of this compound extends beyond life sciences into the realm of material science. The rigid, planar, and electron-deficient nature of the thiazole core makes it an attractive component for creating functional organic materials. rsc.org

A key application is the synthesis of thiazolo[5,4-d]thiazoles (TzTz). mdpi.com These fused heterocyclic systems are created by the condensation of an aldehyde, such as this compound, with dithiooxamide. rsc.orguniv-lorraine.fr The resulting TzTz backbone features an extended π-conjugated system and high oxidative stability, which are desirable properties for organic electronics. rsc.org These materials are being investigated for use in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells). univ-lorraine.frresearchgate.net

The synthesis of these materials often involves a straightforward condensation/oxidation sequence, which can be optimized using green chemistry principles, for example, by employing deep eutectic solvents. mdpi.com The ability to introduce different substituents onto the thiazole ring via the aldehyde precursor allows for the fine-tuning of the electronic and physical properties of the resulting materials. researchgate.net This tunability is critical for designing materials with specific characteristics required for advanced electronic applications.

| Material Class | Precursors | Key Properties | Potential Applications |

| Thiazolo[5,4-d]thiazoles (TzTz) | Aldehyde (e.g., this compound), Dithiooxamide | Extended π-conjugation, High oxidative stability, Rigid planar structure rsc.orgmdpi.com | Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells, Organic Field-Effect Transistors (OFETs) univ-lorraine.fr |

| Donor-Acceptor Polymers | Thiazolo[5,4-d]thiazole derivatives, Carbazole or Triphenylamine units | Tunable optoelectronic properties researchgate.net | Organic Photovoltaics, Optoelectronic Devices researchgate.net |

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Next-Generation Thiazole-2-carbaldehyde Analogues with Enhanced Specificity

The development of novel thiazole-2-carbaldehyde analogues with improved potency and target specificity is a primary focus of future research. Current efforts are centered on structure-activity relationship (SAR) studies to understand how modifications to the thiazole (B1198619) core and its substituents influence biological activity.

Key Strategies for Analogue Design:

Scaffold Hopping and Bioisosteric Replacement: Researchers are exploring the replacement of the thiazole ring with other five-membered heterocycles to investigate the impact on activity and physicochemical properties. Similarly, bioisosteric replacement of functional groups on the thiazole ring can lead to analogues with improved metabolic stability and reduced off-target effects.

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent lead compounds. Thiazole-2-carbaldehyde can serve as a core fragment for building novel inhibitors.

Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of target proteins, medicinal chemists can design thiazole-2-carbaldehyde derivatives that fit precisely into the active site, thereby enhancing binding affinity and selectivity.

A recent study on novel thiazole-naphthalene derivatives demonstrated that minor structural modifications, such as the position of an ethoxy group, could significantly impact antiproliferative activity against cancer cell lines. nih.gov For instance, compound 5b in their study, a thiazole derivative, exhibited potent tubulin polymerization inhibitory activity with IC50 values of 0.48 µM and 0.97 µM against MCF-7 and A549 cancer cell lines, respectively. nih.gov This highlights the importance of precise structural modifications in designing next-generation analogues.

The synthesis of these novel analogues often involves multi-step reaction sequences. Modern synthetic methodologies, such as microwave-assisted synthesis and the use of reusable catalysts, are being employed to improve reaction efficiency and yields. mdpi.com For example, the Hantzsch thiazole synthesis remains a cornerstone for creating the core thiazole structure, with ongoing refinements to broaden its applicability and improve its environmental footprint. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Thiazole Derivatives

Applications of AI and ML in Thiazole Research:

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI-driven QSAR models can predict the biological activity of novel thiazole derivatives based on their chemical structures. nih.gov This allows for the virtual screening of large compound libraries to prioritize candidates for synthesis and biological testing. A study on thiazole derivatives as urease inhibitors successfully employed ML-based models to predict the bioactivity of molecules with good accuracy. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new thiazole-based molecules with desired pharmacological properties. These algorithms learn from existing chemical data to generate novel structures that are likely to be active against a specific target.

Prediction of ADMET Properties: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of thiazole derivatives in silico. semanticscholar.org This early assessment of a compound's pharmacokinetic and safety profile helps to reduce the likelihood of late-stage failures in drug development.

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel protein targets for which thiazole derivatives may be effective therapeutic agents. tijer.org

Exploration of Novel Biological Targets and Therapeutic Applications

While thiazole derivatives have shown promise in various therapeutic areas, including as anticancer, antimicrobial, and anti-inflammatory agents, there is significant potential for expanding their applications by exploring novel biological targets.

Emerging Therapeutic Areas for Thiazole-2-carbaldehydes:

Neurodegenerative Diseases: The neuroprotective properties of some thiazole compounds are being investigated for the treatment of diseases like Alzheimer's and Parkinson's. Their ability to modulate pathways involved in oxidative stress and neuroinflammation is a key area of interest.

Metabolic Disorders: Thiazole derivatives are being explored as potential treatments for type 2 diabetes and obesity. For instance, some analogues have shown inhibitory activity against enzymes like α-glucosidase, which is involved in carbohydrate metabolism. mdpi.com

Infectious Diseases: With the rise of antimicrobial resistance, there is a pressing need for new antibacterial and antifungal agents. The thiazole scaffold provides a versatile starting point for the development of novel anti-infectives with unique mechanisms of action. mdpi.com Recent research has focused on synthesizing thiazole derivatives that can overcome existing resistance mechanisms. mdpi.com

Rare and Neglected Diseases: The chemical tractability of the thiazole ring makes it an attractive scaffold for developing drugs for diseases that have been historically underfunded.

Researchers are employing high-throughput screening (HTS) and chemical proteomics to identify new protein targets for thiazole-2-carbaldehyde derivatives. These unbiased approaches can reveal unexpected therapeutic opportunities and expand the pharmacological landscape of this compound class.

Development of Sustainable and Scalable Synthetic Processes for Thiazole-2-carbaldehydes

The development of environmentally friendly and economically viable synthetic routes is crucial for the large-scale production of thiazole-2-carbaldehydes and their derivatives. Green chemistry principles are increasingly being integrated into the synthesis of these compounds.

Key Aspects of Sustainable Synthesis:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of synthesis.

Catalysis: The use of reusable solid catalysts, such as silica-supported tungstosilisic acid, can improve reaction efficiency and simplify product purification. mdpi.com Biocatalysis, using enzymes to perform specific chemical transformations, is another promising green approach.

One-Pot Reactions and Multicomponent Reactions (MCRs): These strategies combine multiple reaction steps into a single operation, reducing waste, energy consumption, and reaction time. The Hantzsch thiazole synthesis is a classic example of a multicomponent reaction. mdpi.com

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved safety, better process control, and easier scalability.

A recent review highlighted various environmentally benign synthetic approaches for thiazole derivatives, including microwave-assisted synthesis, ultrasonic-mediated synthesis, and the use of recyclable catalysts. bepls.com These methods not only reduce the environmental footprint but can also lead to higher yields and purities. For example, the use of a recyclable cross-linked chitosan (B1678972) hydrogel as a biocatalyst under ultrasonic irradiation has been shown to be an efficient and eco-friendly method for synthesizing novel thiazole derivatives. mdpi.com

Advanced Mechanistic and Translational Studies for Clinical Applications

To successfully translate promising thiazole-2-carbaldehyde derivatives from the laboratory to the clinic, a deep understanding of their mechanism of action and a clear path for clinical development are essential.

Key Areas of Focus:

Target Engagement and Biomarker Development: It is crucial to confirm that a drug candidate interacts with its intended target in a cellular and in vivo setting. Developing reliable biomarkers to measure target engagement and downstream pharmacological effects is a key component of translational research.

In Vivo Efficacy and Safety Studies: Rigorous preclinical studies in relevant animal models are necessary to evaluate the efficacy and safety of new thiazole derivatives. These studies provide critical data to support the initiation of human clinical trials. A study on novel thiazole-naphthalene derivatives as tubulin polymerization inhibitors showed that the most potent compound had low toxicity in a normal human embryonic kidney cell line, indicating good safety for potential cancer treatment. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: PK/PD modeling helps to understand the relationship between drug concentration and its pharmacological effect. This information is vital for selecting the appropriate dose and schedule for clinical trials.

Patient Selection Strategies: Identifying patient populations that are most likely to respond to a particular thiazole-based therapy can improve the success rate of clinical trials. This may involve the use of genetic or protein-based biomarkers.

The ultimate goal of this research is to develop safe and effective thiazole-based medicines that address unmet medical needs. Through a combination of innovative chemistry, advanced computational tools, and rigorous biological evaluation, the future looks bright for the clinical translation of novel thiazole-2-carbaldehyde derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Ethylthiazole-2-carbaldehyde, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via condensation reactions. For example, analogous thiazole carbaldehydes are prepared by reacting aminothiazole derivatives with aldehydes under catalytic conditions (e.g., acid or base catalysis) in solvents like ethanol or DMF. Key parameters include temperature control (60–80°C), reaction time (6–12 hours), and stoichiometric ratios of reagents .

- Optimization : Use Design of Experiments (DoE) to vary solvent polarity, catalyst loading, and temperature. Monitor reaction progress with TLC and isolate intermediates via column chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Techniques :

- 1H/13C NMR : Assign peaks for the aldehyde proton (~9.8 ppm) and ethyl group signals (~1.3 ppm for CH3, ~2.8 ppm for CH2) .

- HRMS : Confirm molecular ion peaks ([M+H]+) with <2 ppm mass accuracy .

- FT-IR : Identify carbonyl stretch (~1680 cm⁻¹) and thiazole ring vibrations .

Q. What safety protocols are essential when handling this compound in the lab?

- Protocols : Use PPE (gloves, goggles, lab coat), conduct reactions in a fume hood, and avoid skin contact. For waste disposal, segregate halogenated organic waste and consult institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound derivatives?

- Approach :

- Triangulation : Cross-validate data using complementary techniques (e.g., X-ray crystallography for unambiguous structure determination via SHELX ).

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA) .

Q. What strategies are effective for optimizing the bioactivity of this compound-derived compounds?

- SAR Studies : Systematically modify substituents (e.g., replacing ethyl with bulkier groups) and assess activity in vitro. Use statistical tools (e.g., Student’s t-test) to validate significance of results .

- Table 1 : Example reaction pathways for functionalization:

| Reaction Type | Reagents | Product Application |

|---|---|---|

| Oxidation | KMnO₄ | Carboxylic acid derivatives |

| Reduction | NaBH₄ | Alcohol intermediates |

| Substitution | NH₂OH, H₂N-Ph | Hydrazones/oximes for drug discovery |

Q. How can computational tools predict the reactivity of this compound in novel reactions?

- Methods :

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- Docking Studies : Predict binding affinities for target proteins (software: AutoDock) .

Q. What are the best practices for analyzing batch-to-batch variability in synthesis outcomes?

- Quality Control :

- Track impurities via HPLC-MS.

- Use multivariate analysis (e.g., PCA) to identify critical process parameters (e.g., catalyst purity, moisture levels) .

Data Contradiction & Validation

Q. How should researchers address discrepancies between theoretical and experimental yields?

- Root Cause Analysis :

- Kinetic Studies : Use stopped-flow NMR to monitor intermediate formation.

- Byproduct Identification : Employ LC-MS/MS to detect side products .

Q. What methodologies validate the environmental stability of this compound under varying conditions?

- Stability Testing :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.